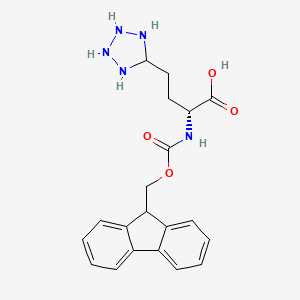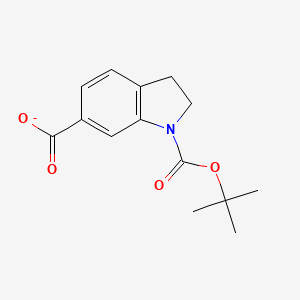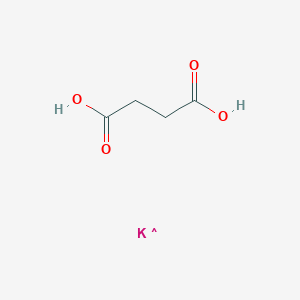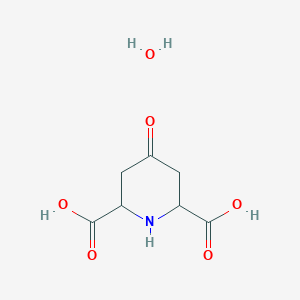
4-Oxopiperidine-2,6-dicarboxylic acid;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxopiperidine-2,6-dicarboxylic acid;hydrate, also known as chelidamic acid hydrate, is an organic compound with the molecular formula C7H5NO5·xH2O. It is a derivative of piperidine and contains two carboxylic acid groups and a ketone group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxopiperidine-2,6-dicarboxylic acid;hydrate can be achieved through several methods. One common approach involves the acid-mediated 6-endo-trig cyclisation of amine-substituted enones. This method allows for the stereoselective synthesis of trans-6-alkyl-2-methyl-4-oxopiperidines, which can then be further modified to obtain the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for the successful production of this compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: 4-Oxopiperidine-2,6-dicarboxylic acid;hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the ketone and carboxylic acid groups in the molecule.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
4-Oxopiperidine-2,6-dicarboxylic acid;hydrate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an inhibitor of glutamate decarboxylase, an enzyme involved in neurotransmitter regulation . In medicine, it has shown promise as a therapeutic agent for various diseases, including cancer and diabetes . Additionally, this compound is used in the development of metal-organic frameworks (MOFs) for applications in catalysis and drug delivery .
Mechanism of Action
The mechanism of action of 4-Oxopiperidine-2,6-dicarboxylic acid;hydrate involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of glutamate decarboxylase, it binds to the enzyme’s active site, preventing the conversion of glutamate to gamma-aminobutyric acid (GABA). This inhibition can affect neurotransmitter levels and has implications for neurological disorders . Additionally, its ability to chelate metal ions makes it useful in various biochemical processes .
Comparison with Similar Compounds
4-Oxopiperidine-2,6-dicarboxylic acid;hydrate can be compared to other similar compounds, such as chelidonic acid and 2,6-pyridinedicarboxylic acid. While these compounds share structural similarities, this compound is unique due to its specific functional groups and reactivity. Chelidonic acid, for example, has been studied for its anticancer and antibacterial properties, whereas 2,6-pyridinedicarboxylic acid is known for its use in coordination chemistry .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure allows it to undergo a range of reactions, making it valuable for synthetic chemistry. Additionally, its applications in biology and medicine highlight its importance as a research tool and potential therapeutic agent. Further studies on this compound will likely uncover even more uses and benefits.
Properties
Molecular Formula |
C7H11NO6 |
|---|---|
Molecular Weight |
205.17 g/mol |
IUPAC Name |
4-oxopiperidine-2,6-dicarboxylic acid;hydrate |
InChI |
InChI=1S/C7H9NO5.H2O/c9-3-1-4(6(10)11)8-5(2-3)7(12)13;/h4-5,8H,1-2H2,(H,10,11)(H,12,13);1H2 |
InChI Key |
NFXZDFGPBJBJFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(CC1=O)C(=O)O)C(=O)O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2S,5R)-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)-2,5-dihydrofuran-2-yl]methyl benzoate](/img/structure/B12357943.png)
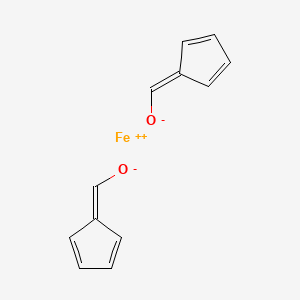

![(13E)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-3,6,10-trien-5-one](/img/structure/B12357972.png)

![4-[2-(2-Amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamido]benzoic acid](/img/structure/B12357989.png)
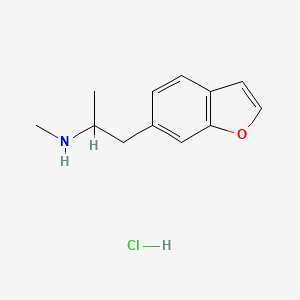
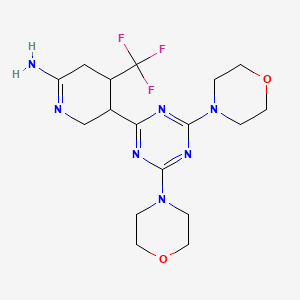

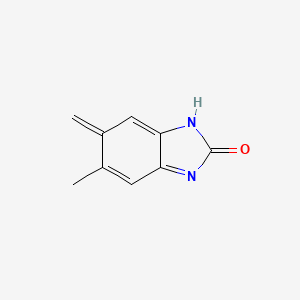
![6-methylsulfanyl-2-prop-2-enyl-3aH-pyrazolo[3,4-d]pyrimidin-3-one](/img/structure/B12358017.png)
